molecular formula C18H16N4O3S2 B11405634 3-(furan-2-yl)-1-[(4-methylphenyl)sulfonyl]-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine

3-(furan-2-yl)-1-[(4-methylphenyl)sulfonyl]-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B11405634
M. Wt: 400.5 g/mol
InChI Key: VXDWQPYZNIBCQW-UHFFFAOYSA-N
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Description

3-(FURAN-2-YL)-1-(4-METHYLBENZENESULFONYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE is a complex organic compound that features a combination of furan, thiophene, and triazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(FURAN-2-YL)-1-(4-METHYLBENZENESULFONYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by the formation of the triazole ring through cyclization reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(FURAN-2-YL)-1-(4-METHYLBENZENESULFONYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The sulfonyl and triazole groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(FURAN-2-YL)-1-(4-METHYLBENZENESULFONYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(FURAN-2-YL)-1-(4-METHYLBENZENESULFONYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Known for their biological activities and used in drug development.

    Thiophene derivatives: Widely used in organic electronics and materials science.

    Triazole derivatives: Commonly used in pharmaceuticals for their antifungal and antibacterial properties.

Uniqueness

3-(FURAN-2-YL)-1-(4-METHYLBENZENESULFONYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE is unique due to its combination of furan, thiophene, and triazole rings, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C18H16N4O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

5-(furan-2-yl)-2-(4-methylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C18H16N4O3S2/c1-13-6-8-15(9-7-13)27(23,24)22-18(19-12-14-4-3-11-26-14)20-17(21-22)16-5-2-10-25-16/h2-11H,12H2,1H3,(H,19,20,21)

InChI Key

VXDWQPYZNIBCQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C3=CC=CO3)NCC4=CC=CS4

Origin of Product

United States

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